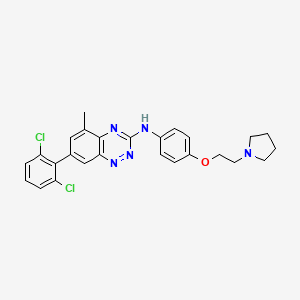

QAQ dichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Photoswitchable Nav, Cav and Kv channel blocker. Blocks channels in the trans conformation. Switches conformation from cis to trans at 500 nm and trans to cis at 380 nm. Normally membrane impermeant, but enters nociceptive neurons via ion channels activated by noxious stimuli, particularly TRPV1. Exhibits optically reversible local anesthesia in rats.

Scientific Research Applications

Photo-Control of Ion Channels in Nociceptors

QAQ dichloride, known as quaternary ammonium-azobenzene-quaternary ammonium (QAQ), plays a significant role in the photo-control of ion channels in pain-sensing neurons. It enables rapid optical control over pain signaling without genetic modification. Trans-QAQ blocks voltage-gated K+ and Na+ channels in the dark or green light, silencing action potentials. Upon photo-isomerization to cis with near UV light, QAQ blockade is rapidly relieved, restoring neuronal activity. This property has implications in understanding and improving pain management techniques (Mourot et al., 2018).

Rapid Optical Control of Nociception

This compound has been found effective in selectively controlling nociception (pain sensation). It acts as a photoisomerizable molecule that enables rapid and selective optical control of nociception. It works by infiltrating pain-sensing neurons and blocking voltage-gated ion channels in the trans form, but not the cis form. This allows for reversible optical silencing of nociceptive neuron firing, highlighting its potential as a light-sensitive analgesic (Mourot et al., 2012).

Controlled Release of Photoswitch Drugs

Research on this compound also extends to the development of controlled release systems for photoswitch drugs like QAQ and DENAQ. These compounds change conformation in response to light, altering current flow through ion channels in neurons. Encapsulation of QAQ into polymers like poly(lactic-co-glycolic) acid (PLGA) through an emulsion technique has been studied for delivering these compounds over extended periods. This approach is crucial for applications in treating degenerative blinding diseases (Groynom et al., 2015).

Light Control of Cell Excitability

This compound has been instrumental in the light control of cell excitability. It is engineered as a photochromic blocker for voltage-gated ion channels, providing a way to photosensitize native proteins using photochromic ligands (PCLs). This is particularly relevant for controlling excitability of sub-cellular domains in a single cell and can be used to map synaptic inputs (Fehrentz et al., 2010).

Mechanism of Action of QAQ

Understanding the mechanism of action of QAQ in controlling neuronal excitability is crucial for both scientific and clinical applications. QAQ blocks voltage-gated sodium, potassium, and calcium channels in its trans state, while photoisomerization to the cis configuration relieves the block. This ability to toggle between blocking and non-blocking states with light has important implications for neuroscience research and pain management (Herold, Mourot, & Kramer, 2012).

Properties

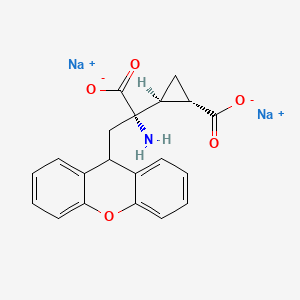

Molecular Formula |

C28H44Cl2N6O2 |

|---|---|

Molecular Weight |

567.59 |

Synonyms |

2,2/'-[1,2-Diazenediylbis(4,1-phenyleneimino)bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.